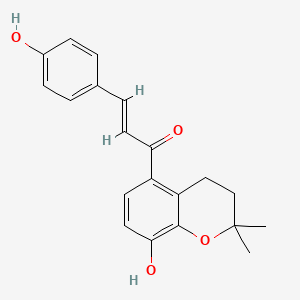
Crotmadine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Crotmadine is a chalcone derivative isolated from the plant Crotalaria madurensis. It has been identified as an antifungal compound with activity against the fungus Trichophyton mentagrophytes . The structure of this compound was elucidated based on its spectral characteristics.
Preparation Methods
The synthesis of crotmadine involves the base-catalyzed condensation of appropriate aldehydes and xanthoxyline . The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide in an alcohol solvent like ethanol. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone structure.
Chemical Reactions Analysis
Crotmadine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of dihydrochalcones.
Substitution: this compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different functional groups.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions.
Major Products: The major products formed from these reactions include epoxides, dihydrochalcones, and substituted chalcones.
Scientific Research Applications
Crotmadine has several scientific research applications:
Chemistry: this compound is used as a model compound in the study of chalcone chemistry and its derivatives.
Biology: It is studied for its antifungal properties and its potential use in controlling fungal infections.
Medicine: Research is ongoing to explore its potential as an antifungal agent in medical applications.
Mechanism of Action
The mechanism of action of crotmadine involves its interaction with fungal cell membranes, leading to membrane disruption and cytoplasmic leakage . This results in the inhibition of fungal growth and eventual cell death. The exact molecular targets and pathways involved in this process are still under investigation.
Comparison with Similar Compounds
Crotmadine is compared with other chalcone derivatives and antifungal compounds:
Similar Compounds: Other chalcones, such as xanthoxyline-derived chalcones, exhibit similar antifungal properties.
Uniqueness: this compound’s unique structure and specific activity against distinguish it from other chalcones.
Properties
CAS No. |
92662-86-7 |
|---|---|
Molecular Formula |
C20H20O4 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(E)-1-(8-hydroxy-2,2-dimethyl-3,4-dihydrochromen-5-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C20H20O4/c1-20(2)12-11-16-15(8-10-18(23)19(16)24-20)17(22)9-5-13-3-6-14(21)7-4-13/h3-10,21,23H,11-12H2,1-2H3/b9-5+ |
InChI Key |
IHXFKGYLEMDOHV-WEVVVXLNSA-N |
SMILES |
CC1(CCC2=C(C=CC(=C2O1)O)C(=O)C=CC3=CC=C(C=C3)O)C |
Isomeric SMILES |
CC1(CCC2=C(C=CC(=C2O1)O)C(=O)/C=C/C3=CC=C(C=C3)O)C |
Canonical SMILES |
CC1(CCC2=C(C=CC(=C2O1)O)C(=O)C=CC3=CC=C(C=C3)O)C |
Synonyms |
crotmadine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















